Alverine citrate

概要

説明

シトラートアルベリンは、主に過敏性腸症候群や憩室症などの胃腸障害に関連する症状を緩和するために使用される平滑筋弛緩薬です。子宮の筋肉のけいれんによる月経痛の治療にも効果があります。 シトラートアルベリンは、平滑筋に直接作用し、弛緩させてけいれんやそれに伴う痛みを軽減することで作用します .

2. 製法

合成経路と反応条件: シトラートアルベリンの合成には、いくつかの工程が含まれます。

フェニルプロパノールの臭素化: フェニルプロパノールを臭素化して3-フェニルブロモプロパンを生成します。

エチルアミンとの反応: 次に、3-フェニルブロモプロパンをエチルアミン溶液と反応させてエチルアンフェタミンを生成します。

ジフェニルプロピルエチルアミンの生成: エチルアンフェタミンを、アルカリ性条件下で3-フェニルブロモプロパンとさらに反応させ、ジフェニルプロピルエチルアミンを生成します。

クエン酸との最終反応: ジフェニルプロピルエチルアミンはクエン酸と反応してシトラートアルベリンを生成します

工業生産方法: シトラートアルベリンの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスでは、入手しやすい原料、単純な操作、および安全な反応条件が採用されており、経済的に実行可能で環境にも優しいものとなっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alverine citrate involves several steps:

Bromination of Phenylpropanol: Phenylpropanol is brominated to produce 3-phenyl bromopropane.

Reaction with Ethylamine: The 3-phenyl bromopropane is then reacted with ethylamine solution to form ethylamphetamine.

Formation of Diphenyl Propyl Ethylamine: Ethylamphetamine is further reacted with 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine.

Final Reaction with Citric Acid: Diphenyl propyl ethylamine is reacted with citric acid to yield this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves readily available raw materials, simple operations, and safe reaction conditions, making it economically viable and environmentally friendly .

化学反応の分析

反応の種類: シトラートアルベリンは、次のようなさまざまな化学反応を起こします。

置換反応: ある官能基が別の官能基と置き換わる反応。

酸化還元反応: あまり一般的ではありませんが、特定の条件下では起こり得ます。

一般的な試薬と条件:

臭素化: 臭素または臭素含有化合物を用います。

アルキル化: アルカリ性媒体中においてエチルアミンを用います。

塩形成: クエン酸を用いてクエン酸塩を生成します

主要な生成物: これらの反応の主要な生成物はシトラートアルベリンであり、最終的な形で医薬品として使用されます .

4. 科学研究への応用

シトラートアルベリンは、科学研究において幅広い用途があります。

化学: 平滑筋弛緩薬の研究においてモデル化合物として使用されます。

生物学: 平滑筋組織への影響、および潜在的な抗炎症作用について調査されています。

科学的研究の応用

Irritable Bowel Syndrome (IBS)

Alverine citrate is commonly used for managing IBS symptoms. A significant body of research highlights its efficacy:

- Efficacy Studies : In a randomized controlled trial involving 412 patients, the combination of this compound and simeticone demonstrated statistically significant improvements in abdominal pain relief compared to placebo (median Visual Analog Scale score reduced from 50 mm to 40 mm, P = 0.047) .

- Long-term Use : A non-interventional study with 640 IBS patients reported that routine administration of this compound significantly reduced overall symptom severity and improved quality of life over a four-week period .

Diverticulosis

The drug has been approved for use in diverticulosis, where it helps manage symptoms by relaxing the intestinal muscles and reducing discomfort associated with bowel movements .

Comparative Efficacy

A comparative analysis of this compound's effectiveness against other antispasmodics reveals its unique position:

Case Studies

Several key studies illustrate the clinical effectiveness of this compound:

- Study on IBS Patients : A double-blind, randomized controlled trial involving 107 patients indicated that this compound did not significantly outperform placebo in relieving abdominal pain; however, it did show some improvement in symptom management compared to no treatment .

- Combination Therapy : The combination of this compound and simeticone was shown to provide greater symptom relief than either agent alone, highlighting the potential for combination therapies in managing complex gastrointestinal symptoms .

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects reported in clinical trials. Common side effects include mild gastrointestinal disturbances, which are typically transient and resolve upon discontinuation of therapy .

作用機序

シトラートアルベリンは、腸や子宮の平滑筋に直接作用し、弛緩させます。この作用は、5HT1A受容体に対する拮抗作用によって媒介されており、直腸の過敏性を軽減し、筋肉のけいれんを予防します。 さらに、シトラートアルベリンはL型カルシウムチャネルの不活性化を阻害し、活動電位中のカルシウム流入を増加させることで、誘発された活動を抑制しながら、自発的な筋肉収縮を強化します .

類似の化合物:

パパベリン: 同様の症状の治療に使用される別の平滑筋弛緩薬。

ジシクロミン: 胃腸管の筋肉のけいれんを緩和するために使用されます。

ブチルブロミドスコポラミン: 腹痛やけいれんによく使用されます。

シトラートアルベリンの独自性: シトラートアルベリンは、自発的な筋肉活動を強化しながら誘発された活動を抑制するという二重の作用においてユニークです。 この逆説的な効果により、過敏性腸症候群や月経痛などの症状の治療に特に効果的です .

類似化合物との比較

Papaverine: Another smooth muscle relaxant used to treat similar conditions.

Dicyclomine: Used to relieve muscle spasms in the gastrointestinal tract.

Hyoscine Butylbromide: Commonly used for abdominal pain and cramps.

Uniqueness of Alverine Citrate: this compound is unique in its dual action of enhancing spontaneous muscle activity while suppressing evoked activity. This paradoxical effect makes it particularly effective in treating conditions like irritable bowel syndrome and painful menstruation .

生物活性

Alverine citrate is a spasmolytic agent primarily used for the treatment of gastrointestinal disorders, particularly in conditions such as irritable bowel syndrome (IBS) and painful diverticular disease. Its biological activity encompasses various pharmacological effects, including muscle relaxation, anti-inflammatory properties, and modulation of gastrointestinal motility. This article delves into the detailed biological activity of this compound, supported by research findings and case studies.

Spasmolytic Activity

this compound acts as a smooth muscle relaxant by inhibiting calcium influx through L-type calcium channels in the smooth muscle cells. This action reduces muscle contractions, thereby alleviating symptoms associated with gastrointestinal spasms. It is believed to exert its effects through both calcium-dependent and calcium-independent pathways, affecting neuronal excitability within the gastrointestinal tract .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that alverine significantly inhibited nitric oxide (NO) production in LPS-activated macrophages, suggesting its potential to modulate inflammatory responses. The compound was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and COX-2 by inhibiting NF-κB signaling pathways .

2. Pharmacokinetics

This compound undergoes extensive metabolism post-administration, primarily converting to its active metabolite, 4-hydroxy alverine. A pharmacokinetic study indicated that after oral administration, only about 3% of the parent compound remains in circulation, while 94% consists of the active metabolite. This high metabolic conversion underscores the importance of understanding its pharmacokinetic profile for effective therapeutic application .

| Parameter | Value |

|---|---|

| Parent Compound in Circulation | 3% |

| Active Metabolite (4-hydroxy) | 94% |

| Tmax (Time to Peak Concentration) | 1 to 1.5 hours |

3. Clinical Applications

Irritable Bowel Syndrome (IBS)

this compound is frequently prescribed for IBS, where it helps alleviate abdominal pain and discomfort associated with spasms. A clinical trial assessing the efficacy of this compound combined with simeticone reported significant symptom relief in patients suffering from IBS .

Case Study : A study involving patients with IBS-D (diarrhea-predominant IBS) showed that treatment with this compound led to a notable reduction in abdominal pain scores and improvement in overall quality of life compared to baseline measurements .

4. Research Findings

A comprehensive examination of alverine's biological activity reveals several key findings:

- Inhibition of Inflammatory Mediators : Alverine significantly reduced NO production and downregulated iNOS expression in macrophage models, indicating its potential role in managing inflammatory bowel diseases .

- Impact on Gut Motility : Studies demonstrate that alverine effectively reduces hypermotility in animal models mimicking IBS symptoms, providing evidence for its therapeutic use in managing gastrointestinal disorders .

- Safety Profile : The compound has a favorable safety profile with minimal systemic side effects when used at therapeutic doses, making it suitable for long-term management of chronic gastrointestinal conditions .

特性

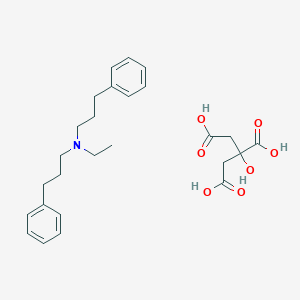

IUPAC Name |

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-59-4 (Parent) | |

| Record name | Alverine citrate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045562 | |

| Record name | Alverine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-59-8 | |

| Record name | Alverine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alverine citrate [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALVERINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALVERINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alverine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alverine dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVERINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alverine citrate?

A1: this compound is a spasmolytic drug that primarily acts on the smooth muscles of the gastrointestinal tract. While its exact mechanism is not fully elucidated, research suggests it functions as a functional antagonist of calcium channels, reducing calcium influx into smooth muscle cells and thereby inhibiting contraction []. Additionally, this compound exhibits selective antagonism at the 5-HT1A receptor subtype [].

Q2: How does this compound's antagonism of the 5-HT1A receptor contribute to its therapeutic effect?

A2: Studies in rat models of rectal hypersensitivity have shown that this compound blocks both 5-HTP and 8-OH-DPAT (a selective 5-HT1A agonist) induced rectal hypersensitivity, suggesting its 5-HT1A receptor antagonism plays a role in its visceral antinociceptive properties [].

Q3: Does this compound affect the secretion of inflammatory cytokines from NG2 glial cells?

A3: Yes, in vitro studies have shown that this compound, acting as a 5-HT1A receptor antagonist, can block the 5-HT-induced downregulation of interleukin-1β (IL-1β) and brain-derived neurotrophic factor (BDNF) and upregulation of tumor necrosis factor-α (TNF-α) in NG2 cells. This suggests a potential role for this compound in modulating neuroinflammation through its interaction with the serotonergic system [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H35NO7 and its molecular weight is 473.56 g/mol [].

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic techniques have been employed to characterize this compound, including infrared (IR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, , , , ], and mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) [, ]. These techniques provide information about the functional groups, electronic transitions, and molecular weight of the compound.

Q6: How stable is this compound under different storage conditions?

A6: Accelerated stability studies have confirmed the stability of this compound from selected manufacturers. The specific conditions and duration of these stability tests are not detailed in the provided abstracts [].

Q7: Has this compound shown compatibility issues with any excipients in pharmaceutical formulations?

A7: While the provided abstracts do not mention specific incompatibility issues with excipients, it is noted that this compound, when combined with simethicone, has demonstrated efficacy in relieving global IBS symptoms with a good safety profile [, , ]. Further research into potential interactions with other excipients may be necessary.

Q8: Does this compound possess any known catalytic properties?

A8: The provided research papers do not indicate any intrinsic catalytic properties associated with this compound. Its primary function revolves around its spasmolytic and 5-HT1A receptor antagonist activity.

Q9: Have any computational chemistry studies been conducted on this compound?

A9: Yes, computational studies using the COSMO-RS tool have been employed to design alverine-based ionic liquids with enhanced water solubility []. These studies involved calculating theoretical solubility based on molecular structure and interactions with water.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。